3-Methylpyridine-2-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylpyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZRNZGQYHMQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 3 Methylpyridine 2 Sulfonyl Fluoride and Analogues
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions
Sulfur(VI) Fluoride Exchange (SuFEx) is a new generation of click chemistry that relies on the controlled activation of the highly stable S(VI)-F bond for reaction with nucleophiles. ccspublishing.org.cnsigmaaldrich.comnih.gov This class of reactions is characterized by its metal-free conditions, high efficiency, and the diverse array of chemical connections it can create. ccspublishing.org.cnnih.gov Sulfonyl fluorides like 3-Methylpyridine-2-sulfonyl fluoride are key electrophilic partners in these transformations.
The core of SuFEx reactivity involves rendering the otherwise inert S(VI)-F bond susceptible to nucleophilic attack. nih.gov Despite the thermodynamic strength of the S-F bond, which confers significant stability against hydrolysis and reduction, the sulfur center can be activated to facilitate exchange of the fluoride ion. sigmaaldrich.comtheballlab.com This activation increases the electrophilicity of the sulfur atom, making it a target for nucleophiles such as silyl (B83357) ethers, alcohols, and amines. ccspublishing.org.cn Activation can be achieved through various means, including the use of Lewis bases, Lewis acids, or specific solvent environments that stabilize the departing fluoride ion. nih.govtheballlab.com For instance, the "on-water" effect has been shown to accelerate the reaction between aniline (B41778) and phenylsulfonyl fluoride, which otherwise fails even when refluxed neat. nih.gov
Base catalysis is a cornerstone of SuFEx chemistry, with both organic and inorganic bases employed to promote the reaction. Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts, facilitating the reaction between sulfonyl fluorides and nucleophiles. nih.govchemrxiv.org The reactivity of base catalysts generally correlates with their pKaH value, with stronger bases like amidines (e.g., DBU) and guanidines being more active than tertiary amines. nih.gov
A particularly effective method for activating sulfonyl fluorides, especially for reactions with amines to form sulfonamides, involves the use of the Lewis acid calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). theballlab.comucla.educlaremont.edu Mechanistic studies reveal a dual activation mode where the Ca²⁺ ion coordinates to the sulfonyl oxygens and the fluorine atom. hmc.edunih.govdigitellinc.com This two-point contact enhances the electrophilicity of the sulfur(VI) center while simultaneously stabilizing the fluoride leaving group. hmc.edunih.govdigitellinc.comnih.gov
The reaction is often further enhanced by a Brønsted-base additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which activates the nucleophilic amine. hmc.edunih.govnih.gov This combined Lewis acid and Brønsted-base activation provides a single set of conditions capable of coupling a wide range of sulfonyl fluorides (including aryl, alkyl, and fluorosulfates) with various amines. nih.govucla.edu While stoichiometric amounts of the calcium salt were initially required, insights into the formation of stable Ca-F complexes have guided redesigns toward catalytic turnover. hmc.edunih.govnih.gov
Table 1: Conditions for Base-Catalyzed SuFEx Reactions
| Catalyst System | Nucleophile | Substrate | Key Mechanistic Feature | Ref. |
|---|---|---|---|---|
| DBU | Aryl Silyl Ethers | Bis(aryl fluorosulfates) | Brønsted base activation | nih.gov |
| BTMG/HMDS | Aryl Alcohols | 8-Quinolinesulfonyl fluoride | Accelerated SuFEx via in situ silylation | nih.gov |
| Ca(NTf₂)₂ / DABCO | Amines | Sulfonyl fluorides | Dual Lewis acid/Brønsted-base activation | nih.govhmc.edunih.gov |
Chemoselectivity is a critical aspect of SuFEx chemistry, enabling the modification of one functional group in the presence of another. The reaction outcome can often be directed by the choice of catalyst and reaction conditions. For example, when reacting sulfuryl fluoride (SO₂F₂) with nucleophiles, triethylamine (B128534) in dichloromethane (B109758) can be used to selectively form fluorosulfates from phenols while leaving amine groups untouched. nih.gov
Conversely, conditions have been developed to favor reaction at amine sites. The Ca(NTf₂)₂/DABCO system has proven highly effective for the transformation of sulfonyl fluorides into sulfonamides by reacting with a broad scope of amines. nih.govclaremont.edu Furthermore, catalyst choice can differentiate between nucleophilic amino acid residues. While DBU is a common SuFEx catalyst, using tetramethylguanidine can lead to the selective deprotonation and subsequent reaction of tyrosine residues over other nucleophilic amino acids, highlighting the tunable nature of SuFEx chemoselectivity. nih.gov This precise control allows for the targeted modification of complex molecules containing multiple potential reaction sites.
Nucleophilic Substitution Reactions
Beyond SuFEx click chemistry, pyridyl sulfonyl fluorides are potent reagents for nucleophilic substitution reactions, most notably in the deoxyfluorination of alcohols and the synthesis of sulfonamides from amines.
Pyridine-2-sulfonyl fluoride, known commercially as PyFluor, is a highly effective and stable reagent for the deoxyfluorination of alcohols. tcichemicals.comtcichemicals.comsigmaaldrich.com This transformation replaces a hydroxyl group with fluorine via an Sₙ2 mechanism. tcichemicals.comtcichemicals.com The reaction is typically promoted by a strong, non-nucleophilic Brønsted base like DBU. sigmaaldrich.comacs.org The proposed mechanism involves the base-assisted addition of the alcohol to the sulfonyl fluoride, forming a pyridinesulfonate ester intermediate. acs.orgacsgcipr.org This intermediate is an excellent leaving group, which is subsequently displaced by the fluoride ion, resulting in the fluorinated product with an inversion of stereochemistry. tcichemicals.comtcichemicals.com
Table 2: Selectivity of PyFluor in Deoxyfluorination
| Substrate Type | Reactivity with PyFluor | Comments | Ref. |
|---|---|---|---|
| Primary Alcohols | High | Proceeds to fluorinated product in good yield. | tcichemicals.com |
| Secondary Alcohols | High | Proceeds with inversion of stereochemistry. | tcichemicals.comtcichemicals.com |
| Diols (sec/tert) | Selective | Reacts selectively at the secondary alcohol. | tcichemicals.comtcichemicals.com |
The reaction of sulfonyl fluorides with primary and secondary amines or anilines is a robust and widely used method for the synthesis of sulfonamides. claremont.edunih.gov While sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, their reactivity can be unlocked under appropriate conditions. sigmaaldrich.comtheballlab.comnih.gov
As discussed in the SuFEx section, Lewis acid activation with Ca(NTf₂)₂ is a premier method for promoting this transformation. theballlab.comclaremont.edu This system is effective for a vast range of electronically and sterically diverse sulfonyl fluorides and amines, including electron-deficient anilines that are otherwise unreactive. theballlab.comclaremont.edu For instance, the reaction between 4-cyanobenzenesulfonyl fluoride and aniline shows no product formation in the absence of Ca(NTf₂)₂, but proceeds to completion rapidly in its presence. theballlab.com This methodology provides a unified approach to synthesizing aryl, heteroaromatic, and alkyl sulfonamides. claremont.edu
The versatility of the S(VI)-F hub extends to the formation of other important sulfur-nitrogen linkages.
Sulfamides: These can be synthesized by the reaction of sulfamoyl fluorides (R₂NSO₂F) with amines. nih.gov Unsymmetrical sulfamides can also be accessed through the sequential reaction of two different secondary amines with sulfuryl fluoride (SO₂F₂). chemrxiv.org
Sulfamates: While direct reaction of sulfonyl fluorides with alcohols typically requires activation to form sulfonate esters, specific strategies have been developed to access sulfamates. One such strategy utilizes a sulfur(IV) fluoride exchange reagent, N-methylimidazolium sulfinyl fluoride (MISF), which reacts sequentially with alcohols and then amines, followed by oxidation, to yield substituted sulfamates. nih.gov
This broad reactivity underscores the utility of pyridyl sulfonyl fluorides and their analogues as stable yet activatable synthons for constructing a diverse array of sulfur(VI)-containing functional groups.
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| 1,4-diazabicyclo[2.2.2]octane | (DABCO) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | (DBU) |
| 2-Aminothiazole Sulfonyl Fluoride | |
| This compound | |
| 4-cyanobenzenesulfonyl fluoride | |
| 8-Quinolinesulfonyl fluoride | |
| Aniline | |
| Calcium bis(trifluoromethanesulfonyl)imide | Ca(NTf₂)₂ |
| Diethylaminosulfur trifluoride | (DAST) |
| N-methylimidazolium sulfinyl fluoride | (MISF) |
| Phenylsulfonyl fluoride | |
| Pyridine-2-sulfonyl fluoride | (PyFluor) |
| Sulfonyl fluoride | |
| Sulfuryl fluoride | SO₂F₂ |
| Tetramethylguanidine |
Interactions with Thiol-Containing Biomolecules (e.g., Cysteine, selective protein arylation)
Pyridyl sulfonyl fluorides and their analogues, such as 2-sulfonylpyridines and 2-sulfonylpyrimidines, are recognized as effective reagents for the selective arylation of thiol-containing biomolecules like cysteine. nih.govresearchgate.net This reactivity is primarily driven by a nucleophilic aromatic substitution (SNAr) mechanism, where the highly nucleophilic thiol group of cysteine attacks the electron-deficient pyridine (B92270) or pyrimidine (B1678525) ring, displacing the sulfonyl fluoride or a related sulfonyl group. nih.govnih.gov The efficiency and selectivity of this reaction make these compounds valuable tools in chemical biology for protein modification and the development of covalent inhibitors. nih.govnih.govnih.gov
The reactivity of these compounds can be finely tuned by modifying the substituents on the heterocyclic ring. nih.govsoton.ac.uk For instance, the introduction of electron-withdrawing groups on the ring enhances its electrophilicity, accelerating the rate of SNAr reaction with thiols. soton.ac.uk Structure-reactivity relationship studies on 2-sulfonylpyrimidines have demonstrated that their reactivity can be modulated over nine orders of magnitude by altering the heterocyclic core and the exocyclic leaving group. researchgate.netnih.govsoton.ac.uk This tunability is crucial for achieving chemoselective modification of specific cysteine residues within a protein, minimizing off-target reactions. nih.gov
An analogue, 3-(sulfonylfluoride)-N-methylpyridinium tetrafluoroborate (B81430), has shown significant reactivity towards cysteine. In one study, its reaction with cysteine methyl ester at 37 °C in a PBS buffer (pD 7.4) resulted in approximately 40% conversion to the arylated product within 24 hours. uri.edu This highlights the potential of pyridyl sulfonyl fluorides as effective cysteine arylating agents. The resulting thioether bond formed is notably stable. nih.gov This strategy has been successfully applied to achieve fast, chemoselective, and regiospecific arylation of proteins, as demonstrated with a mutant p53 protein. nih.govsoton.ac.uk
| Compound | Reactant | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 3-(sulfonylfluoride)-N-methylpyridinium tetrafluoroborate | Cysteine methyl ester | 15 mM, pD 7.4 PBS buffer, 37 °C, 24h | ~40% conversion to arylated product | uri.edu |
| 2-Sulfonylpyrimidines | Cysteine | Neutral pH | Rapid reaction, stable S-heteroarylated adducts | nih.govsoton.ac.uk |
| 2-Sulfonylpyridines | Biological thiols | Not specified | Selective reaction via SNAr | nih.gov |
Reactivity with Carbon Nucleophiles (e.g., Grignard Reagents, Horner–Wadsworth–Emmons olefination mimics)
Pyridyl sulfonyl fluorides exhibit reactivity towards strong carbon nucleophiles such as Grignard reagents. The reaction typically involves the nucleophilic attack of the Grignard reagent at the sulfur atom of the sulfonyl fluoride group. rsc.orgrsc.org This leads to the displacement of the fluoride ion and the formation of a new carbon-sulfur bond, yielding a sulfone. For instance, various alkyl, aryl, and heteroaryl Grignard reagents have been shown to react with sulfuryl fluoride in a one-pot synthesis to produce the corresponding sulfonyl fluorides, which can then further react with another equivalent of Grignard reagent to form diarylsulfones. rsc.org While specific studies on this compound are limited, the general reactivity pattern of aryl sulfonyl fluorides suggests it would react with Grignard reagents to yield 2-substituted-sulfonyl-3-methylpyridines. rsc.orgmdpi.comresearchgate.net For example, the reaction of (E)-(2-((1-fluorovinyl)sulfonyl)-3-methylpyridine with MeMgBr resulted in the formation of 2-(1-fluorovinyl)-3-methylpyridine in a 45% yield through a desulfonylation/intramolecular coupling pathway. lookchem.com
The reactivity of sulfonyl fluorides has also been harnessed in reactions that mimic the Horner–Wadsworth–Emmons (HWE) olefination. nih.govresearchgate.netwikipedia.org The classical HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.org A mimic of this reaction has been developed using methanedisulfonyl fluoride, CH₂(SO₂F)₂. nih.gov This compound can be deprotonated to form a sulfonyl-stabilized carbanion. This carbanion then adds to aromatic aldehydes, and the resulting intermediate undergoes a cyclization-fragmentation sequence, analogous to the HWE mechanism, to yield β-arylethenesulfonyl fluorides. nih.gov These products are valuable as they can participate in Sulfur Fluoride Exchange (SuFEx) "click" chemistry. nih.gov This HWE-mimicry demonstrates the utility of the sulfonyl fluoride group in facilitating C-C double bond formation. nih.govresearchgate.net
| Sulfonyl Fluoride Analogue | Nucleophile/Reaction Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Aryl/Heteroaryl Sulfonyl Fluorides | Grignard Reagents (R-MgX) | Sulfones (Ar-SO₂-R) | Displacement of fluoride by the Grignard reagent's organic group. | rsc.orgrsc.org |
| (E)-(2-((1-fluorovinyl)sulfonyl)-3-methylpyridine | MeMgBr | 2-(1-fluorovinyl)-3-methylpyridine | Desulfonylation/intramolecular coupling. | lookchem.com |
| Methanedisulfonyl fluoride | Horner–Wadsworth–Emmons mimic with aldehydes | β-arylethenesulfonyl fluorides | Reaction proceeds via a sulfonyl-stabilized carbanion. | nih.gov |
Radical Reactions
Generation and Reactivity of Sulfonyl Radicals
Sulfonyl radicals are versatile reactive intermediates that can be generated from sulfonyl fluorides and their precursors. nih.govrsc.org A common method for generating aryl sulfonyl radicals involves the reaction of aryldiazonium salts with a sulfur dioxide source, such as DABCO·(SO₂)₂. nih.gov This catalyst-free approach allows for the formation of sulfonyl radicals that can then participate in various transformations, including addition to alkynes. nih.gov Although direct generation from this compound is not extensively detailed, the principles of sulfonyl radical generation can be applied. Sulfinyl radicals, which are related to sulfonyl radicals, can also be generated from sulfinyl sulfones and used in dual radical addition/coupling reactions with unsaturated hydrocarbons. researchgate.net The direct fluorosulfonylation with fluorosulfonyl radicals has also emerged as an efficient method for producing sulfonyl fluorides. rsc.org
Photoredox-Mediated Radical Processes
Photoredox catalysis provides a powerful and mild method for generating radicals from various precursors, including those that can lead to sulfonyl radicals. acs.orgnih.govrsc.org Visible-light-mediated processes using photocatalysts, such as iridium or ruthenium complexes, can initiate single-electron transfer (SET) events to generate radical intermediates. acs.orgrsc.org For instance, photoredox reactions have been used for the synthesis of 3-fluoropyridines by coupling α,α-difluoro-β-iodoketones with silyl enol ethers, a process that proceeds through radical intermediates. acs.org
In the context of sulfonyl compounds, pyridinium-based fluorosulfonamide reagents have been developed for photoredox-catalyzed radical fluorosulfonamidation of unactivated alkenes. chemrxiv.org This suggests that pyridyl sulfonyl compounds can be suitable substrates in photoredox cycles. These reactions often involve the generation of a radical which then adds to an alkene or another radical acceptor. chemrxiv.org The development of such processes for pyridyl sulfonyl fluorides would enable a range of functionalization reactions under mild conditions. rsc.orgresearchgate.net
Defluorosulfonylation Reactions (e.g., oxetane (B1205548) sulfonyl fluorides)
While sulfonyl fluorides are well-known for undergoing Sulfur-Fluoride Exchange (SuFEx) reactions where a nucleophile displaces the fluoride at the sulfur center, an alternative reaction pathway known as defluorosulfonylation (deFS) has been identified, particularly for strained ring systems like oxetane sulfonyl fluorides (OSFs). nih.govnih.govspringernature.com In this unusual pathway, the compound loses both sulfur dioxide (SO₂) and a fluoride ion upon mild heating, generating a carbocation intermediate. nih.govspringernature.com
This defluorosulfonylation reaction transforms the oxetane sulfonyl fluoride into a precursor for a planar oxetane carbocation. nih.gov This reactive intermediate can then be trapped by a wide range of nucleophiles, including amines, to form new carbon-nucleophile bonds. nih.govspringernature.com This method provides a novel way to synthesize amino-oxetanes, which are considered valuable bioisosteres for amides in medicinal chemistry. nih.govresearchgate.net The reaction is notable for its mild conditions and tolerance of various functional groups. nih.gov The balance between the standard SuFEx pathway and the deFS pathway is influenced by the stability of the potential carbocation; the strained four-membered ring of the oxetane provides the right balance to favor the deFS pathway. researchgate.netdigitellinc.com This discovery of an alternative reactivity mode for sulfonyl fluorides opens up new synthetic possibilities beyond traditional SuFEx chemistry. nih.govspringernature.com
Cascade and Multicomponent Reactions Involving Pyridyl Sulfonyl Fluorides
Pyridyl sulfonyl fluorides and related compounds can participate in cascade and multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. rsc.orgnih.gov A copper-catalyzed cascade reaction has been developed between α-diazocarbonyl compounds and ethenesulfonyl fluoride (ESF), a simple aliphatic sulfonyl fluoride. rsc.org This reaction proceeds to afford highly functionalized pyrazolyl aliphatic sulfonyl fluorides with high regioselectivity and in good yields. rsc.org This demonstrates the ability of the sulfonyl fluoride moiety to be incorporated into complex heterocyclic structures through cascade processes.
Another example involves the defluorinative multicomponent cascade reaction of trifluoromethyl-substituted pyridines. nih.gov Under photoexcited palladium catalysis, these compounds can undergo a cascade reaction, highlighting the potential for complex transformations involving fluorinated pyridine rings. nih.gov While direct examples involving this compound in such cascade reactions are not prominent, the reactivity of the pyridine ring and the sulfonyl fluoride group suggests their potential as components in the design of novel MCRs to rapidly generate diverse and complex molecular architectures. rsc.orgnih.gov
Stereochemical Aspects of Reactions (e.g., enantiospecificity, inversion of stereocenter)
The stereochemical outcomes of reactions involving this compound and its analogues are dictated by the specific reaction mechanism and the nature of the stereocenter, which can be either at the sulfur atom of the sulfonyl fluoride or at a carbon atom in the reacting substrate. The principles of nucleophilic substitution at these centers are fundamental to understanding the enantiospecificity of such transformations.
A key application of reagents like this compound is the activation of chiral alcohols for subsequent nucleophilic substitution. This process typically occurs in two distinct steps, each with its own well-defined stereochemical consequence.
Formation of a Sulfonate Ester: A chiral alcohol reacts with this compound (or a similar sulfonyl fluoride) to form a sulfonate ester. In this step, the C-O bond of the alcohol is not broken. The reaction occurs at the oxygen atom of the alcohol's hydroxyl group. Consequently, the configuration of the chiral carbon stereocenter remains unchanged. This step proceeds with retention of configuration . libretexts.org
Nucleophilic Substitution: The resulting sulfonate ester is an excellent leaving group. It can then be displaced by a nucleophile in a subsequent step. This displacement typically proceeds via an S(_N)2 mechanism, which involves a backside attack on the chiral carbon atom. This backside attack forces an umbrella-like Walden inversion of the molecule's geometry at the stereocenter. Therefore, this second step occurs with inversion of configuration . libretexts.orgmasterorganicchemistry.com
The table below summarizes the stereochemical outcome for the activation of a chiral secondary alcohol with a pyridine-2-sulfonyl fluoride analogue and subsequent S(_N)2 substitution.
| Step | Reaction | Reagents | Stereochemical Outcome at Carbon Center |
| 1 | Sulfonate Ester Formation | (R)-Secondary Alcohol + Pyridine-2-sulfonyl fluoride | Retention of Configuration |
| 2 | Nucleophilic Substitution | (R)-Sulfonate Ester + Nucleophile (Nu⁻) | Inversion of Configuration |
| Overall | Alcohol to Substituted Product | (R)-Secondary Alcohol → Product | Net Inversion of Configuration |
While less common in the context of this compound's typical applications, it is also important to consider the stereochemistry at the sulfur atom itself. In reactions where the sulfonyl fluoride group is part of a chiral sulfur center (e.g., in sulfonimidoyl fluorides, which are S(VI) analogues), nucleophilic substitution at the sulfur atom has been shown to proceed with inversion of the stereocenter at the sulfur atom . wur.nl This occurs via an S(_N)2-like transition state, demonstrating the enantiospecificity of reactions occurring directly at the chiral sulfur(VI) center. wur.nl
Applications in Advanced Organic Synthesis and Chemical Biology
Pyridyl Sulfonyl Fluorides as Versatile Building Blocks in Organic Synthesis
Pyridyl sulfonyl fluorides, including 3-Methylpyridine-2-sulfonyl fluoride (B91410), are emerging as highly versatile building blocks in the field of advanced organic synthesis. Their unique chemical properties, characterized by the presence of the reactive sulfonyl fluoride moiety attached to a pyridine (B92270) ring, allow for a diverse range of chemical transformations. The pyridine core itself is a prevalent structural motif in numerous biologically active compounds, making its derivatives valuable precursors in medicinal chemistry. researchgate.netnih.gov The sulfonyl fluoride group can participate in various coupling reactions and can also act as a directing group, influencing the stereochemical outcome of reactions.
Stereoselective Synthesis of Advanced Intermediates
While specific examples detailing the use of 3-Methylpyridine-2-sulfonyl fluoride in stereoselective synthesis are not extensively documented, the broader class of pyridyl sulfonyl fluorides and related compounds demonstrates significant potential in this area. For instance, the sulfonyl group can act as a chelating moiety in metal-catalyzed asymmetric reactions, thereby controlling the stereoselectivity. acs.org This has been observed in reactions such as Pd-catalyzed asymmetric hydrophosphinations of α,β-unsaturated sulfonyl fluorides. acs.org
Furthermore, the pyridine nitrogen can be protonated or coordinated to a Lewis acid, which can influence the reactivity and stereoselectivity of transformations on the pyridine ring or its substituents. This principle is fundamental in the asymmetric synthesis of piperidines from pyridine derivatives, showcasing the utility of the pyridine scaffold in constructing chiral molecules. nih.gov The development of protocols for the stereoselective construction of functionalized dienyl sulfonyl fluorides highlights the potential of these building blocks in synthesizing complex chiral molecules. nih.gov The synthesis of chiral sulfoximines through the desymmetrizing N-oxidation of pyridyl sulfoximines further underscores the role of the pyridine moiety in directing stereoselective transformations. nih.gov
Interactive Table: Examples of Stereoselective Syntheses Involving Pyridine and Sulfonyl Fluoride Derivatives
| Reaction Type | Substrate Class | Catalyst/Reagent | Product Class | Key Feature |
| Asymmetric Hydrophosphination | α,β-Unsaturated Sulfonyl Fluorides | Pd-catalyst | Chiral Phosphines | Sulfonyl group as a chelating directing group. acs.org |
| Desymmetrizing N-oxidation | Pyridyl Sulfoximines | Aspartic acid-containing peptide catalyst | Chiral Sulfoximine Oxides | Pyridine moiety directs the stereoselective oxidation. nih.gov |
| Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acids | Rh-catalyst | 3-Substituted Tetrahydropyridines | Asymmetric carbometalation of a pyridine derivative. nih.gov |
| Knoevenagel-type Reaction | Aldehydes and Halomethanesulfonyl fluorides | Pyrrolidine | α-halo-1,3-dienylsulfonyl fluorides | Highly stereoselective construction of functionalized building blocks. nih.gov |
Construction of Complex Molecular Architectures
The dual functionality of pyridyl sulfonyl fluorides makes them valuable connectors in the construction of complex molecular architectures. The sulfonyl fluoride group can undergo Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a powerful click chemistry tool for reliably forming robust linkages. nih.gov This allows for the modular assembly of complex molecules from simpler building blocks.
Moreover, the pyridine ring can be functionalized through various C-H activation and cross-coupling reactions. The late-stage functionalization of complex molecules containing pyridine rings through a sequence of C-H fluorination and nucleophilic aromatic substitution (SNAr) demonstrates the versatility of the pyridine core in building molecular complexity. nih.govberkeley.eduacs.org This approach allows for the introduction of a wide array of functional groups onto the pyridine scaffold, facilitating the synthesis of diverse molecular structures. The development of synthetic hubs for the regio- and stereoselective construction of triazolyl vinyl sulfonyl fluorides further illustrates the utility of sulfonyl fluoride-containing building blocks in assembling complex heterocyclic systems. researchgate.net
Applications in Chemical Biology and Medicinal Chemistry
The unique reactivity of the sulfonyl fluoride group has positioned pyridyl sulfonyl fluorides, and by extension this compound, as powerful tools in chemical biology and medicinal chemistry. Their ability to act as covalent modifiers of proteins has led to their widespread use in developing probes and inhibitors. rsc.org
Development of Covalent Probes for Protein Modification (e.g., targeting cysteine, serine, threonine, lysine, tyrosine, histidine)
Sulfonyl fluorides are considered "privileged" warheads for covalent protein modification due to their balanced reactivity and stability in aqueous environments. rsc.org They can react with a broad range of nucleophilic amino acid residues, including the canonical serine, but also threonine, lysine, tyrosine, cysteine, and histidine. rsc.orgjenabioscience.com This broad reactivity spectrum expands the scope of proteins that can be targeted for covalent modification beyond those containing a reactive cysteine. nih.gov
The pyridine moiety in this compound can contribute to the binding affinity and selectivity of the probe for a specific protein target. By designing the pyridine scaffold to fit into a particular binding pocket, researchers can direct the covalent modification to a specific protein of interest. Fatty acyl sulfonyl fluorides have been successfully used as activity-based probes to profile fatty acid-associated proteins in living cells, demonstrating the utility of the sulfonyl fluoride warhead in complex biological systems. nih.gov
Interactive Table: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes
| Amino Acid | Nucleophilic Group | Resulting Covalent Linkage |
| Cysteine | Thiol (-SH) | Sulfonylated cysteine |
| Serine | Hydroxyl (-OH) | Sulfonylated serine |
| Threonine | Hydroxyl (-OH) | Sulfonylated threonine |
| Lysine | Amine (-NH2) | Sulfonamide |
| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonylated tyrosine |
| Histidine | Imidazole | Sulfonylated histidine |
Mechanistic Insights into Enzyme Inhibition (e.g., protease inhibitors)
The ability of sulfonyl fluorides to covalently modify active site residues of enzymes makes them potent and often irreversible inhibitors. This property has been extensively exploited in the development of protease inhibitors. mdpi.com For serine proteases, the sulfonyl fluoride reacts with the catalytic serine residue in the active site, forming a stable sulfonyl-enzyme conjugate and effectively inactivating the enzyme. nih.gov
Peptido sulfonyl fluorides have been designed as powerful and selective proteasome inhibitors, highlighting the potential of this class of compounds in targeting specific proteases. researchgate.netnih.gov The peptide component of these inhibitors directs them to the active site of the proteasome, where the sulfonyl fluoride warhead covalently modifies a key catalytic residue. The study of how these inhibitors interact with their target enzymes provides valuable mechanistic insights into enzyme function and can guide the design of more potent and selective drugs.
Activity-Based Probes for Target Identification and Validation
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological systems. researchgate.netwikipedia.orgrsc.org Sulfonyl fluoride-based probes are well-suited for ABPP due to their broad reactivity with various enzyme classes. nih.gov
An activity-based probe typically consists of a reactive group (the sulfonyl fluoride), a binding group that directs the probe to a specific enzyme or enzyme family, and a reporter tag (e.g., a fluorophore or biotin) for detection and identification. wikipedia.org By treating a biological sample with a sulfonyl fluoride-based activity-based probe, researchers can selectively label active enzymes. This allows for the identification of new drug targets, the assessment of drug selectivity, and the study of enzyme regulation in health and disease. The use of sulfonyl fluoride analogues as activity-based probes for serine proteases is a well-established application of this technology. nih.gov
Bioisosteric Replacements in Drug Design (e.g., sulfonamide-to-sulfonimidamide fragment substitution)
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern medicinal chemistry. nih.govmdpi.com This approach is employed to fine-tune a drug candidate's pharmacological profile, addressing issues related to potency, selectivity, metabolic stability, and pharmacokinetics. mdpi.com
The sulfonamide moiety is a ubiquitous pharmacophore found in a vast number of marketed drugs. However, its properties can sometimes limit the optimization of a lead compound. The sulfonimidamide group, a mono-aza analogue of the sulfonamide, has gained significant traction as a valuable bioisosteric replacement. acs.org This substitution can introduce subtle but impactful changes, such as altering hydrogen bonding patterns, modulating pKa, and introducing a chiral center at the sulfur atom, which can lead to improved interactions with biological targets. nih.gov
The synthesis of sulfonimidamides has historically been challenging, but the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided more reliable routes. nih.gov In this context, sulfonyl fluorides serve as key precursors. Although direct literature examples detailing the use of this compound for this specific transformation are not prevalent, the general principle involves the reaction of a sulfonyl fluoride with an amine or its equivalent to form the corresponding sulfonimidamide. The reactivity of heteroaromatic sulfonyl fluorides is well-established, and they are considered important building blocks for such transformations. nih.govfrontiersin.org This methodology represents a powerful tool for late-stage functionalization in drug discovery programs, allowing for the rapid generation of analog libraries with diverse sulfonimidamide functionalities.
| Property | Sulfonamide (-SO₂NR₂) | Sulfonimidamide (-S(O)(NR)NR₂) | Rationale for Bioisosteric Replacement |
|---|---|---|---|
| Geometry | Tetrahedral around sulfur | Tetrahedral around sulfur | Maintains similar spatial arrangement of substituents. |
| Chirality | Achiral at sulfur | Potentially chiral at sulfur | Offers exploration of 3D chemical space and potential for enhanced stereospecific interactions. nih.gov |
| Hydrogen Bonding | Typically acts as H-bond donor (if N-H present) and acceptor (at oxygens). | Can act as both H-bond donor and acceptor at multiple nitrogen and oxygen sites. | Provides new hydrogen bonding vectors, potentially increasing target affinity or altering solubility. nih.gov |
| Physicochemical Properties | Well-characterized pKa and lipophilicity. | Generally more polar and possesses different pKa values compared to the sulfonamide analog. | Allows for modulation of ADME (absorption, distribution, metabolism, excretion) properties. nih.gov |
Contributions to Click Chemistry Methodologies (Beyond SuFEx)
Click chemistry refers to a class of reactions that are rapid, high-yielding, wide in scope, and generate minimal byproducts. sigmaaldrich.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the archetypal click reaction. nih.govrsc.org The most significant contribution of the sulfonyl fluoride functional group to the click chemistry paradigm is unquestionably the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. sigmaaldrich.comnih.gov SuFEx leverages the unique reactivity of the S(VI)-F bond, which, while stable, can be activated to react efficiently and selectively with nucleophiles like silyl (B83357) ethers and amines. sigmaaldrich.comresearchgate.net This has established sulfonyl fluorides as powerful "connective" hubs in chemical synthesis. sigmaaldrich.comnih.gov
While SuFEx is the primary click methodology associated with sulfonyl fluorides, their role in other established click reactions, such as CuAAC, is not documented. The functional group is generally stable to the conditions of many organic transformations, including those often used in CuAAC, but it does not participate directly as a reactive partner in the cycloaddition itself. nih.gov Therefore, the contribution of compounds like this compound to click chemistry is currently understood to be centered exclusively on their utility as SuFEx reagents.
Utility in Radiochemistry (e.g., ¹⁸F radiolabeling methodologies)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. nih.gov Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable decay properties, including a convenient half-life and low positron energy, which allows for high-resolution imaging. frontiersin.orgnih.gov
The development of efficient methods for incorporating ¹⁸F into complex molecules, often at a late stage of the synthesis, is a critical challenge in radiochemistry. The pyridinesulfonyl fluoride scaffold has proven to be highly valuable in this regard. Specifically, 2-pyridinesulfonyl chloride, a direct precursor to the corresponding fluoride, is used to generate [¹⁸F]PyFluor in a rapid, one-pot reaction with [¹⁸F]fluoride. nih.govfrontiersin.org This [¹⁸F]PyFluor reagent can then be used for the deoxy-radiofluorination of alcohols, converting C-OH bonds to C-¹⁸F bonds under mild conditions. nih.govfrontiersin.org This two-step, one-pot process is a significant advancement as it avoids the need to isolate sensitive sulfonate ester intermediates, providing a practical method for producing ¹⁸F-labeled PET tracers. frontiersin.org While this methodology has been demonstrated with the parent 2-pyridinesulfonyl system, the underlying chemistry provides a strong foundation for the potential use of substituted analogues like this compound in the development of novel ¹⁸F-labeling strategies.
| Property | Value/Description | Significance in PET Imaging |
|---|---|---|
| Half-life | 109.8 minutes | Long enough for multi-step radiosynthesis and imaging studies of several hours, yet short enough to minimize patient radiation dose. frontiersin.orgnih.gov |
| Decay Mode | 97% Positron Emission (β+) | High positron abundance leads to a strong signal for detection. frontiersin.org |
| Positron Energy (Eβ+ max) | 635 keV | Low positron energy results in a short travel distance in tissue before annihilation, enabling high-resolution images. frontiersin.org |
| Bond Strength | The C-F bond is very strong. | Leads to high in vivo stability of the radiotracer, preventing defluorination that could cause imaging artifacts. mdpi.com |
Integration in Materials Science and Polymer Chemistry
The robust and selectively reactive nature of the sulfonyl fluoride group makes it an attractive functional handle for applications in materials science and polymer chemistry. The primary application in this area is through SuFEx click chemistry, which enables the efficient and orthogonal connection of molecular building blocks. mdpi.comrsc.org This has been exploited to synthesize a wide range of polymers, including polysulfates and polysulfonamides, with precise control over the polymer backbone. Sulfonyl fluoride-bearing monomers can be polymerized with bis-silylated diols or other linkers to create high-molecular-weight materials. rsc.org
Beyond polymerization, the sulfonyl fluoride moiety is used for surface modification, allowing for the covalent attachment of molecules to various substrates to tailor their surface properties. The functional group's stability allows it to be carried through various synthetic steps, with its connective potential being activated only under specific SuFEx conditions. Furthermore, the integration of the sulfonyl fluoride group into the design of functional materials, such as ionic liquids, has been explored. nih.gov In this context, the highly electronegative SO₂F group can enhance properties like anodic stability and ionic conductivity, which are desirable for applications in electrochemical devices like lithium-metal batteries. nih.gov While specific examples involving this compound are not widely reported, the foundational chemistry of sulfonyl fluorides in creating polymers and functional materials suggests its potential as a valuable building block in these fields. rsc.orgnih.gov
Mechanistic Investigations and Computational Studies of Pyridyl Sulfonyl Fluoride Reactivity
Elucidation of Reaction Pathways and Transition States
Understanding the specific pathways and transition states involved in the reactions of pyridyl sulfonyl fluorides is fundamental to predicting their behavior and reactivity with various substrates.
Several synthetic routes and reactions involving sulfonyl fluorides have been shown to proceed through radical-based mechanisms. Experimental evidence, such as the addition of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT), often reduces the efficiency of these reactions, substantiating the involvement of radical intermediates. acs.org For instance, in certain electrochemical syntheses of sulfonyl fluorides from thiols, kinetic experiments have revealed a rapid conversion of the thiol to a disulfide, which then reacts further. mdpi.com The formation of these disulfides can occur through a single electron transfer (SET) process, generating radical species. mdpi.com
The generation of sulfonyl radicals is a key step in these pathways. These radicals can be formed from various precursors and participate in reactions like the vicinal addition to alkynes, leading to highly functionalized molecules. nih.govrsc.org Such radical-mediated processes provide direct methods for constructing valuable carbon–SO₂ bonds and are emerging as a concise strategy for producing diverse sulfonyl fluorides. nih.govresearchgate.net
The reactions of pyridyl sulfonyl fluorides with nucleophiles often proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom. libretexts.orglibretexts.org This pathway is characterized by a concerted, single-step process where the nucleophile attacks the electrophilic sulfur center at the same time as the fluoride (B91410) leaving group departs. libretexts.orgmasterorganicchemistry.com
The transition state in an Sₙ2 reaction is a highly organized arrangement where both the incoming nucleophile and the leaving group are partially bonded to the central atom. masterorganicchemistry.comorganic-chemistry.org For a pyridyl sulfonyl fluoride, this involves a five-coordinate sulfur center in a trigonal bipyramidal geometry. masterorganicchemistry.com The reaction proceeds with a "backside attack," where the nucleophile approaches from the side opposite to the leaving group, leading to an inversion of configuration at the electrophilic center. masterorganicchemistry.comorganic-chemistry.org The rate of these reactions is dependent on the concentration of both the sulfonyl fluoride and the nucleophile. libretexts.org
Table 1: Characteristics of an Sₙ2 Reaction at a Sulfonyl Fluoride Center
| Feature | Description |
| Kinetics | Second-order; rate depends on both substrate and nucleophile concentration. |
| Mechanism | Concerted (single step). |
| Stereochemistry | Inversion of configuration at the sulfur center. |
| Transition State | A single, high-energy state with a five-coordinate sulfur atom. |
| Intermediate | No intermediate is formed. |
When considering reaction mechanisms, a key distinction is made between concerted and stepwise pathways. A concerted reaction occurs in a single step through one transition state, as seen in the Sₙ2 mechanism. libretexts.org In contrast, a stepwise mechanism involves multiple steps and the formation of one or more reaction intermediates. nih.govresearchgate.net
Theoretical studies on various chemical reactions have explored the energetic differences between these two pathways. researchgate.net For some reactions, a concerted process is energetically favored, while for others, a stepwise route through a diradical or ionic intermediate has a lower activation barrier. nih.govresearchgate.net The choice of pathway can be influenced by factors such as the structure of the reactants, the solvent, and the presence of a catalyst.
In the context of catalysis by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the base could facilitate a reaction with a pyridyl sulfonyl fluoride through several possible mechanisms. It could act as a Brønsted base, deprotonating a nucleophile to increase its reactivity. Alternatively, it could function as a nucleophilic catalyst, attacking the sulfonyl fluoride to form a reactive intermediate, which then reacts with the final nucleophile in a subsequent step (a stepwise process). Distinguishing between these possibilities often requires detailed kinetic and computational studies to identify any potential intermediates and compare the energy barriers of the competing pathways.
While many reactions of sulfonyl fluorides involve nucleophilic attack at the sulfur atom, unconventional reactivity has been reported where the entire sulfonyl fluoride (–SO₂F) group acts as a leaving group. imperial.ac.uk This type of transformation, known as defluorosulfonylation, opens up alternative reaction pathways. imperial.ac.uk Depending on the specific reaction conditions and the structure of the pyridine (B92270) ring, the departure of the –SO₂F group could potentially lead to the formation of a carbocation intermediate on the aromatic ring. However, such pathways are less common for sulfonyl fluorides compared to mechanisms involving radical species or organometallic intermediates, particularly in cross-coupling reactions. imperial.ac.uk
Computational Modeling and Quantum Chemical Calculations
Computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. researchgate.net DFT calculations are instrumental in mapping the potential energy surface of a reaction, which allows for the determination of the relative energies of reactants, transition states, intermediates, and products. researchgate.net
For reactions involving pyridyl sulfonyl fluorides, DFT can be used to:
Calculate Activation Barriers: By locating the transition state structure and calculating its energy relative to the reactants, the activation energy for a proposed mechanistic step can be determined. This helps in assessing the feasibility of a particular pathway.
Characterize Intermediates: The geometries and energies of potential reaction intermediates can be calculated, helping to confirm their existence and role in a stepwise reaction mechanism. researchgate.net
Analyze Electronic Structure: DFT provides information about the distribution of electrons in the molecules and how this changes during a reaction, offering insights into bonding and reactivity.
These computational studies, when combined with experimental data, provide a comprehensive understanding of the factors that govern the reactivity of 3-Methylpyridine-2-sulfonyl fluoride and related compounds.
Molecular Dynamics Simulations (e.g., solvent effects, hydrogen bonding in chemoselectivity)
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic evolution of chemical systems, offering crucial insights into the role of the solvent and non-covalent interactions in directing reaction outcomes. For a compound like this compound, MD simulations can elucidate how solvent molecules arrange around the reactant and influence the stability of transition states, which is key to understanding and predicting chemoselectivity.
Solvent Effects: The reactivity of sulfonyl fluorides is significantly modulated by the solvent environment. Reactive MD simulations, such as those using the ReaxFF force field, have been employed to study the complex reaction mechanisms of pyridine combustion, revealing detailed chemical pathways at an atomic level. researchgate.netucl.ac.uk While not directly focused on synthesis, these studies demonstrate the capability of MD to model the breaking and forming of bonds in pyridine-containing systems under various conditions.
For reactions in solution, the polarity of the solvent can stabilize or destabilize transition states. Computational studies on related pyridine derivatives show that molecular parameters, vibrational frequencies, and chemical properties are seriously affected by solvent polarity. mdpi.com MD simulations can map the explicit interactions between the solvent and the sulfonyl fluoride moiety. For instance, polar aprotic solvents might stabilize a charged intermediate or transition state through dipole-dipole interactions, thereby lowering the activation energy for a specific pathway.
Hydrogen Bonding in Chemoselectivity: Hydrogen bonding plays a critical role in the reactivity of sulfonyl fluorides, particularly in biological contexts where they act as covalent probes. The sulfonyl oxygens are effective hydrogen bond acceptors. nih.gov Studies have shown that the formation of a hydrogen bond between a protein residue (e.g., glutamic acid) and the sulfonyl fluoride group can activate the sulfur(VI) center toward nucleophilic attack. rsc.org
In the context of chemoselective synthesis, MD simulations can reveal how specific hydrogen-bonding interactions between the solvent (e.g., protic solvents) or an additive and the pyridine nitrogen or sulfonyl oxygens of this compound can orient the molecule favorably for a desired reaction pathway. This can explain why certain reactions exhibit higher selectivity in one solvent over another. For example, a solvent capable of forming a hydrogen bond with the pyridine nitrogen might sterically hinder attack at that side of the molecule, directing a reagent to the sulfonyl fluoride group. The table below summarizes key intermolecular interactions involving sulfonyl fluorides that influence their reactivity.
| Interaction Type | Participating Atoms in Sulfonyl Fluoride | Potential Effect on Reactivity | Reference Context |
|---|---|---|---|
| Hydrogen Bonding | Sulfonyl Oxygens (Acceptor) | Activation of the S(VI) center towards nucleophilic attack. | Biological covalent inhibition. rsc.org |
| Hydrogen Bonding | Pyridine Nitrogen (Acceptor) | Steric shielding or altered electronic character of the pyridine ring. | General pyridine chemistry. |
| F···π Interactions | Fluorine Atom | Stabilization of conformations, particularly with electron-deficient aromatic systems. | Solid-state packing and conformational analysis. nih.gov |
| Dipole-Dipole | Entire SO₂F Group | Stabilization of transition states in polar solvents. | General reaction kinetics. |
Spectroscopic Studies for Mechanistic Elucidation and Chiral Analysis (e.g., NMR, X-ray Crystallography of Adducts)
Spectroscopic techniques are indispensable for confirming the structures of reactants, intermediates, and products, thereby providing concrete evidence for proposed reaction mechanisms. For this compound and its derivatives, NMR and X-ray crystallography are the primary tools for structural and stereochemical analysis.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be used for its complete characterization.
¹H and ¹³C NMR: These spectra confirm the carbon skeleton and proton environments. The chemical shifts of the aromatic protons and the methyl group provide information about the electronic effects of the sulfonyl fluoride group on the pyridine ring.
¹⁹F NMR: As ¹⁹F is a spin-½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly powerful for studying fluorine-containing compounds. wikipedia.org The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for monitoring the conversion of the sulfonyl fluoride group during a reaction. The formation of an adduct with a nucleophile would result in a significant change in the ¹⁹F chemical shift or the disappearance of the signal altogether. Spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides further structural information. wikipedia.orgpdx.edu
Hydrogen bonding can also be observed by NMR, often seen as a downfield shift in the resonance signal of the participating proton. msu.edu This can be used to study the interactions between the molecule and a protic solvent or other hydrogen-bond donors.
X-ray Crystallography of Adducts: X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of molecules in the solid state. wikipedia.org This technique is the gold standard for confirming connectivity, conformation, and stereochemistry. While a crystal structure for this compound itself is not reported, the structure of a related compound, bis(3-methyl-2-pyridyl)selenide, has been determined, demonstrating the feasibility of crystallizing and analyzing molecules with this substitution pattern. researchgate.net In this structure, the molecules were observed to form a 2D network through C-H···N hydrogen bonds and π···π stacking interactions. researchgate.net
Crystallography is exceptionally valuable for studying the structure of reaction products or stable intermediates (adducts). For example, if this compound were to react with a biological macromolecule, X-ray crystallography of the resulting complex could reveal:
The precise site of covalent modification.
The conformation of the inhibitor within the binding site.
Key intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the inhibitor and the macromolecule. acs.org
Studies on platinum-based drugs with pyridine ligands have successfully used X-ray crystallography to characterize the structure of their DNA adducts, revealing how the metal coordinates to the DNA bases and the resulting structural distortions. nih.govnih.gov Similarly, the crystal structure of an aryl sulfonyl fluoride adduct with its protein target has confirmed the importance of hydrogen bonds between the sulfonyl oxygens and the protein backbone. acs.org
Chiral Analysis: While this compound is achiral, it can be used to synthesize chiral molecules or react with chiral nucleophiles. Spectroscopic and crystallographic methods are central to analyzing the stereochemical outcome of such reactions. Chiral derivatives containing the 3-methylpyridine (B133936) scaffold have been synthesized and characterized. researchgate.netmdpi.com If a reaction involving this compound produces a chiral product, its enantiomeric excess can be determined using techniques like chiral HPLC or NMR spectroscopy with chiral solvating agents or chiral derivatizing agents. mdpi.com Ultimately, the absolute configuration of a new chiral product would be unequivocally determined by single-crystal X-ray diffraction analysis. mdpi.com
The table below outlines the application of various spectroscopic techniques for the analysis of this compound and its derivatives.
| Technique | Information Obtained | Application to this compound |
|---|---|---|
| ¹H NMR | Proton environment, connectivity via coupling. | Confirming aromatic and methyl group signals; monitoring reactions. |
| ¹³C NMR | Carbon skeleton and chemical environment. | Characterizing the pyridine ring and methyl carbon. pdx.edu |
| ¹⁹F NMR | Presence and electronic environment of fluorine. | Directly probing the SO₂F group; highly sensitive to reaction at the sulfur center. wikipedia.org |
| X-ray Crystallography | 3D molecular structure, conformation, intermolecular interactions. | Determining the solid-state structure of derivatives and adducts; confirming absolute stereochemistry of chiral products. researchgate.netacs.org |
| Chiral HPLC / NMR | Enantiomeric excess and separation of enantiomers. | Analysis of chiral products derived from reactions of the title compound. mdpi.commdpi.com |
Emerging Directions and Future Research on 3 Methylpyridine 2 Sulfonyl Fluoride
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The advancement of synthetic methodologies involving pyridyl sulfonyl fluorides is intrinsically linked to the development of sophisticated catalytic systems. Researchers are exploring a variety of metal-based and organocatalytic approaches to improve reaction outcomes. Transition-metal catalysis, particularly with palladium, copper, and nickel, is a major focus for both the synthesis and functionalization of sulfonyl fluorides. nih.gov For instance, palladium-catalyzed methods have been developed for the fluorosulfonylation of aryl iodides and bromides, demonstrating the utility of these systems in forming C-SO₂F bonds. mdpi.comresearchgate.net
Beyond palladium, other metals are showing promise. A novel bismuth(III)-catalyzed redox-neutral process has been reported for the one-pot synthesis of (hetero)aryl sulfonyl fluorides directly from boronic acids. mdpi.com This method proceeds through transmetalation, SO₂ insertion, and oxidative fluorination, all while maintaining the Bi(III) oxidation state. mdpi.com Such strategies eliminate the need for pre-functionalized substrates and operate under mild conditions. mdpi.com
In addition to metal catalysis, organocatalysis presents a complementary approach. The use of 18-crown-6 (B118740) ether has been shown to catalyze the conversion of sulfonyl chlorides to sulfonyl fluorides at room temperature. mdpi.com Furthermore, pyrylium (B1242799) salts have been employed to activate sulfonamides for their conversion into sulfonyl fluorides, showcasing a direct synthetic route from a common functional group. nih.govmdpi.com Asymmetric catalysis is also an emerging frontier, with chiral aryl iodides being used to catalyze enantioselective fluorolactonization reactions, providing access to chiral molecules with fluorine-bearing stereogenic centers. nih.gov These diverse catalytic strategies are pivotal for enhancing the reactivity and selectivity of reactions involving pyridyl sulfonyl fluorides, enabling more precise and efficient molecular construction.
Table 1: Overview of Catalytic Systems for Sulfonyl Fluoride (B91410) Synthesis
| Catalytic System | Starting Material | Key Features |
|---|---|---|
| Palladium (e.g., PdCl₂(AmPhos)₂) | Aryl Bromides/Iodides | Cross-coupling with a sulfur dioxide source (DABSO) followed by fluorination. mdpi.com |
| Bismuth (III) | (Hetero)aryl Boronic Acids | One-pot synthesis via transmetalation, SO₂ insertion, and oxidative fluorination. mdpi.com |
| Copper (e.g., CuCl₂) | Aryldiazonium Salts | Catalyzes fluorosulfonylation of readily available aromatic amines. ccspublishing.org.cn |
| 18-crown-6 Ether | Sulfonyl Chlorides | Facilitates fluorine-for-chlorine exchange with KF at room temperature. mdpi.com |
| Pyrylium Salts (e.g., Pyry-BF₄) | Sulfonamides | Direct activation of sulfonamides for conversion to sulfonyl fluorides. nih.govmdpi.com |
| Chiral Aryl Iodides | Styrene Precursors | Catalyzes enantioselective fluorolactonization with a nucleophilic fluoride source. nih.gov |
Expanding Substrate Scope and Functional Group Tolerance in Synthetic Methodologies
A primary goal in modern synthetic chemistry is the development of robust reactions that are compatible with a wide array of substrates and functional groups. Research on 3-methylpyridine-2-sulfonyl fluoride and its analogs is actively pursuing this objective. Methodologies are being refined to tolerate sensitive functionalities, which is crucial for applications in complex molecule synthesis, such as in medicinal chemistry.
The development of reagents like Pyridine-2-sulfonyl fluoride (PyFluor) for deoxyfluorination highlights progress in this area. PyFluor exhibits excellent functional group tolerance, proving compatible with basic groups like phthalimides, various heterocycles, and even unprotected amines and anilines, which are often challenging for traditional fluorinating agents. enamine.net This broad compatibility simplifies synthetic planning and execution.
Synthetic routes to sulfonyl fluorides are also being expanded to include a wider range of starting materials. While early methods often relied on sulfonyl chlorides, newer protocols utilize precursors such as Grignard reagents, aromatic amines, thiols, and sulfonic acids. ccspublishing.org.cn The use of Grignard reagents with sulfuryl fluoride (SO₂F₂) has enabled the synthesis of various aryl, alkyl, and heteroaryl sulfonyl fluorides, including derivatives of thiophene, thiazole, and pyridine (B92270). mdpi.comresearchgate.net However, limitations still exist, particularly for substrates with strongly electron-withdrawing groups. mdpi.comccspublishing.org.cn Conversely, methods starting from sulfonic acids have shown insensitivity to the electronic properties of phenyl derivatives, though some pyridine-based targets have proven difficult to synthesize in high yield by this route. nih.govrsc.org
Late-stage functionalization, a strategy for introducing modifications at the final stages of a synthesis, is a powerful tool where broad substrate scope is essential. The combination of C-H fluorination and subsequent nucleophilic aromatic substitution (SNAr) on pyridine rings allows for the installation of diverse functionalities under mild conditions. acs.org This two-step process demonstrates tolerance for numerous functional groups, enabling the diversification of complex, medicinally relevant scaffolds. acs.org
Rational Design and Synthesis of Advanced Pyridyl Sulfonyl Fluoride Reagents
Building on a deeper understanding of reactivity and mechanism, chemists are rationally designing and synthesizing new pyridyl sulfonyl fluoride reagents with improved properties. The goal is to create reagents that are more stable, selective, and easier to handle than their predecessors. PyFluor serves as a prime example, designed as a superior alternative to traditional deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride). enamine.net Its enhanced stability and selectivity against elimination side reactions lead to higher yields and simpler purification. enamine.net
Innovation in synthesis provides the tools to build these advanced reagents. For example, photocatalytic [2+2] cycloaddition reactions have been used to create unique cyclobutene-fused pyridinyl sulfonyl fluorides, demonstrating how novel synthetic methods can lead to structurally complex and potentially useful new reagents. ccspublishing.org.cn
The synthetic toolbox for creating the core sulfonyl fluoride functional group is also expanding, providing more avenues to access new reagent architectures. Key strategies include:
Deoxyfluorination of Sulfonic Acids: This approach converts readily available sulfonic acids or their salts directly into sulfonyl fluorides, avoiding the need for oxidation or reactive intermediates. nih.govnih.govrsc.org
Oxidative Chlorination/Fluorination of Thiols: Heteroaromatic thiols can be converted to sulfonyl fluorides in a one-pot process involving oxidation with sodium hypochlorite (B82951) followed by a fluoride-chloride exchange. mdpi.comccspublishing.org.cn
Multicomponent Reactions: Transition-metal-free, three-component reactions involving aryne precursors, amines, and sulfuryl fluoride have been developed to produce a range of 2-aminoarenesulfonyl fluorides in good to excellent yields. mdpi.comccspublishing.org.cn
These varied synthetic approaches provide the flexibility needed to design and construct next-generation pyridyl sulfonyl fluoride reagents tailored for specific applications, from "click chemistry" to covalent protein modification. mdpi.com
Applications in Flow Chemistry and Microreactor Technology
The integration of continuous flow chemistry and microreactor technology offers significant advantages for the synthesis and application of pyridyl sulfonyl fluorides. These technologies enable precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, efficiency, and scalability. nih.govelveflow.com Many fluorination reactions employ hazardous reagents or generate toxic byproducts, making the contained environment of a flow reactor particularly advantageous. nih.govvapourtec.com
The use of reagents like DAST, which can be explosive when heated in large quantities, is made significantly safer in a continuous-flow microreactor. nih.gov This technology allows for the safe handling of such reagents, enabling transformations like the conversion of alcohols to fluorides and the gem-difluorination of ketones with improved safety and operational flexibility. nih.gov
Flow chemistry is not only about safety but also about enhancing reaction efficiency. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which can accelerate reactions and improve selectivity. elveflow.com This has been demonstrated in various fluorination reactions, including those using Selectfluor™, where high temperatures in a flow setup led to rapid and high conversions. vapourtec.com
Furthermore, electrochemical processes, which are well-suited for flow systems, are emerging as a powerful tool for synthesizing sulfonyl fluorides. The electrochemical oxidation of thiols or disulfides in the presence of a fluoride source provides a direct route to the desired products. mdpi.com A proposed mechanism involves the single electron transfer (SET) process to form disulfide intermediates, which are then oxidized and react with fluoride to yield the sulfonyl fluoride. mdpi.com Adapting such electrochemical methods to continuous flow reactors could offer a highly efficient and green manufacturing process for this compound and related compounds. The potential to combine synthesis and in-line purification in a single, automated flow process makes this a particularly attractive area for future industrial applications. vapourtec.comscispace.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methylpyridine-2-sulfonyl fluoride in laboratory settings?
- Methodological Answer : The synthesis typically involves fluorination of precursor sulfonyl chlorides. A common approach is reacting 3-methylpyridine-2-sulfonyl chloride with potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) under anhydrous conditions . Alternative routes may employ fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) for direct conversion of hydroxyl or sulfonic acid groups to sulfonyl fluorides . Reaction monitoring via thin-layer chromatography (TLC) or NMR is critical to track fluorination progress.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Storage : Store in a dry, sealed container at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or bases, which can degrade the sulfonyl fluoride group .
- Handling : Use in a fume hood with PPE (gloves, lab coat, goggles). Avoid inhalation; vapors may irritate respiratory systems .
- Spills : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Dispose via hazardous waste protocols .
Q. How does the sulfonyl fluoride group influence reactivity compared to sulfonyl chloride derivatives?
- Methodological Answer : Sulfonyl fluorides are less electrophilic than sulfonyl chlorides, reducing hydrolysis rates but enabling selective reactions under milder conditions. For example, they undergo nucleophilic substitutions (e.g., with amines) in aqueous media at pH 7–8 without requiring strict anhydrous protocols . This stability makes them preferable for bioconjugation or enzyme inhibition studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : DMSO enhances fluorination efficiency due to its high polarity and ability to stabilize ionic intermediates .
- Catalysts : Crown ethers (e.g., 18-crown-6) improve KF solubility, accelerating fluoride ion availability .
- Temperature : Reactions at 60–80°C for 12–24 hours typically maximize yields. Excess KF (2–3 equiv.) ensures complete conversion .
- Purity : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR : ¹⁹F NMR (δ ~50–60 ppm) confirms sulfonyl fluoride formation; ¹H/¹³C NMR identifies pyridine ring substitutions .
- FT-IR : Peaks at 1370–1400 cm⁻¹ (S=O asymmetric stretch) and 800–850 cm⁻¹ (S-F stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the methyl group at the 3-position affect the compound’s stability under different pH conditions?
- Methodological Answer :
- Acidic Conditions (pH < 5) : Protonation of the pyridine nitrogen increases electrophilicity, accelerating sulfonyl fluoride hydrolysis to sulfonic acids .
- Neutral/Basic Conditions (pH 7–12) : The methyl group sterically shields the sulfonyl fluoride, slowing nucleophilic attack. Stability studies in PBS (pH 7.4) show <10% degradation over 48 hours, making it suitable for biological assays .
- Mitigation Strategies : Buffered solutions (e.g., HEPES) and low-temperature storage (-20°C) extend shelf life .
Data Contradiction Analysis
- Fluorination Efficiency : Some studies report higher yields using DAST , while others prefer KF due to cost and safety . Resolution requires comparative kinetic studies under standardized conditions.
- Hydrolysis Rates : Discrepancies in pH-dependent stability may arise from solvent polarity or ionic strength variations. Systematic stability assays (e.g., HPLC monitoring) under controlled parameters are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
